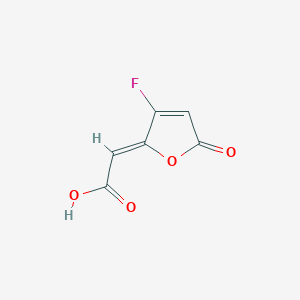
BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE): is an organometallic compound featuring zirconium at its core, coordinated with cyclopentadienyl ligands, a tert-butylsulfonate group, and a hydride. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity, making it a valuable catalyst and reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE) typically involves the following steps:
-
Formation of Cyclopentadienyl Zirconium Complex: : The initial step involves the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a base such as sodium or potassium to form bis(cyclopentadienyl)zirconium dichloride.
-
Substitution with Tert-Butylsulfonate: : The bis(cyclopentadienyl)zirconium dichloride is then reacted with tert-butylsulfonate under controlled conditions to replace the chloride ligands with tert-butylsulfonate groups.
-
Introduction of Hydride:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE) can undergo oxidation reactions, typically forming zirconium oxides or hydroxides.
-
Reduction: : The compound can be reduced further, especially in the presence of strong reducing agents, leading to the formation of lower oxidation state zirconium complexes.
-
Substitution: : The tert-butylsulfonate and hydride ligands can be substituted with other ligands, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides or alkyl halides in the presence of a base.
Major Products
Oxidation: Zirconium oxides or hydroxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various substituted zirconium complexes depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE) is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the formation of long-chain polymers with specific properties makes it invaluable in materials science.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential in drug delivery systems and as imaging agents due to their unique structural properties and reactivity.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including high-performance plastics and coatings. Its role as a catalyst in various chemical processes also makes it a key component in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE) exerts its effects involves the activation of substrates through coordination to the zirconium center. This coordination facilitates various chemical transformations, such as polymerization or substitution reactions, by stabilizing transition states and intermediates. The cyclopentadienyl ligands provide additional stability to the complex, while the tert-butylsulfonate and hydride ligands participate in the reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-(DIHYDRIDE)
- BIS-(CYCLOPENTADIENYL)-HAFNIUM(IV)-(DICHLORIDE)
- BIS-(CYCLOPENTADIENYL)-TUNGSTEN(IV)-(DIHYDRIDE)
Uniqueness
BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE) is unique due to the presence of the tert-butylsulfonate group, which imparts distinct reactivity and stability compared to other cyclopentadienyl metal complexes. This uniqueness makes it particularly effective in specific catalytic applications where other similar compounds may not perform as well.
Properties
CAS No. |
192882-21-6 |
|---|---|
Molecular Formula |
C14H20O3SZr 10* |
Molecular Weight |
359.6 |
Synonyms |
BIS-(CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(TERT-BUTYLSULFONATE)-(HYDRIDE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-](/img/structure/B1143194.png)

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)


